[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-

Catalog No.
S15338343
CAS No.
M.F
C72H54N4
M. Wt
975.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphe...

Product Name

[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-

IUPAC Name

N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline

Molecular Formula

C72H54N4

Molecular Weight

975.2 g/mol

InChI

InChI=1S/C72H54N4/c1-7-21-61(22-8-1)73(62-23-9-2-10-24-62)67-44-34-55(35-45-67)57-38-48-69(49-39-57)75(65-29-15-5-16-30-65)70-52-42-59(43-53-70)60-20-19-33-72(54-60)76(66-31-17-6-18-32-66)71-50-40-58(41-51-71)56-36-46-68(47-37-56)74(63-25-11-3-12-26-63)64-27-13-4-14-28-64/h1-54H

InChI Key

AERSRIWAPXLEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1

The compound [1,1'-Biphenyl]-3,4'-diamine, N3,N4'-bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl- is a complex aromatic amine derivative. It features multiple biphenyl units and amine functionalities, which contribute to its unique chemical properties. The structure comprises two biphenyl moieties connected by diamine linkages, enhancing its potential for various applications in organic electronics and materials science.

Typical of aromatic amines, including:

  • Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Formation of Enamines: Similar compounds have been shown to react with aldehydes under acidic conditions to form enamines through nucleophilic attack followed by dehydration .
  • Polymerization: The presence of multiple amine groups allows for cross-linking reactions that can lead to the formation of polymers, particularly polyimides and other advanced materials.

The synthesis of this compound typically involves several steps:

  • Formation of Biphenyl Units: Starting materials such as nitrobenzene undergo reduction to yield 1,2-diphenylhydrazine, which is then treated with acids to rearrange into 4,4'-benzidine.
  • Amination Reactions: The introduction of additional amino groups can be achieved through various amination techniques, often employing coupling reactions with suitable precursors.
  • Purification and Characterization: The final product is purified through recrystallization or chromatography and characterized using techniques such as NMR and mass spectrometry.

The unique structure of this compound allows for various applications:

  • Organic Electronics: Due to its semiconducting properties, it can be used in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Polymer Science: It serves as a building block for the synthesis of polyimides which are used in high-performance materials for electronics and telecommunications .
  • Dyes and Pigments: Its derivatives are often employed in dye production owing to their color properties and stability.

Interaction studies involving this compound typically focus on:

  • Complex Formation: Investigations into how it interacts with metal ions or other ligands to form coordination complexes.
  • Biological Interactions: Studies assessing its interaction with biomolecules which may reveal insights into its potential therapeutic effects or toxicity mechanisms.

Several compounds share structural features with [1,1'-Biphenyl]-3,4'-diamine, making them relevant for comparison:

Compound NameStructure FeaturesUnique Aspects
BenzidineTwo amino groups on biphenylCarcinogenic properties; widely studied
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamineMethyl groups enhance solubility and reduce dielectricUsed in solar cell applications; lower toxicity profile
3,3'-DichlorobenzidineChlorinated derivativeUsed in dye production; higher environmental concerns
4,4'-DiaminodiphenylamineSimple diamine structurePrecursor for polybenzimidazole fibers

The uniqueness of [1,1'-Biphenyl]-3,4'-diamine lies in its complex multi-biphenyl structure that enhances its electronic properties compared to simpler analogs. This complexity opens avenues for advanced material applications that simpler compounds may not support.

XLogP3

19.8

Hydrogen Bond Acceptor Count

4

Exact Mass

974.43484774 g/mol

Monoisotopic Mass

974.43484774 g/mol

Heavy Atom Count

76

Dates

Last modified: 08-11-2024

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